molecular formula C7H2ClF3O2 B6318976 5-Chloro-2,3,4-trifluorobenzoic acid CAS No. 101513-73-9

5-Chloro-2,3,4-trifluorobenzoic acid

Cat. No.: B6318976
CAS No.: 101513-73-9
M. Wt: 210.54 g/mol
InChI Key: GWEORAFZBMNWGX-UHFFFAOYSA-N
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Description

5-Chloro-2,3,4-trifluorobenzoic acid is a chemical compound with the molecular formula C7H2ClF3O2 and a molecular weight of 210.54 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and three fluorine atoms

Preparation Methods

The synthesis of 5-Chloro-2,3,4-trifluorobenzoic acid typically involves multiple steps:

Chemical Reactions Analysis

5-Chloro-2,3,4-trifluorobenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-2,3,4-trifluorobenzoic acid is utilized in various scientific research applications:

Comparison with Similar Compounds

5-Chloro-2,3,4-trifluorobenzoic acid can be compared with other trifluorobenzoic acid derivatives, such as:

Properties

IUPAC Name

5-chloro-2,3,4-trifluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEORAFZBMNWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290463
Record name 5-Chloro-2,3,4-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101513-73-9
Record name 5-Chloro-2,3,4-trifluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101513-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3,4-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

When 5-chloro-2,3,4-trifluorobenzoyl fluoride is briefly treated with aqueous sodium hydroxide solution then, after acidification and drying, crystals of 5-chloro-2,3,4-trifluorobenzoic acid are obtained, melting point: 123°-4° C.
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